N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxybenzamide
Description
N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxybenzamide is a complex organic compound with the molecular formula C₁₇H₁₅BrN₂O₃S
Properties
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-10(21)11-4-3-5-13(8-11)19-17(24)20-16(22)14-9-12(18)6-7-15(14)23-2/h3-9H,1-2H3,(H2,19,20,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDZRDADFRVKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxybenzamide typically involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(3-acetylphenyl)thiourea under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of methoxy or cyano derivatives.
Scientific Research Applications
N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential enzyme inhibition properties, particularly against acetylcholinesterase and butyrylcholinesterase, making it a candidate for research in neurodegenerative diseases.
Medicine: Due to its enzyme inhibition properties, it is being explored for potential therapeutic applications in conditions like Alzheimer’s disease.
Industry: The compound’s unique structure makes it useful in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of enzymes like acetylcholinesterase, inhibiting their activity. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its normal substrate. The molecular pathways involved include the disruption of neurotransmitter breakdown, leading to increased levels of neurotransmitters in the synaptic cleft.
Comparison with Similar Compounds
N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxybenzamide can be compared with similar compounds such as:
N-[(4-acetylphenyl)carbamothioyl]pivalamide: This compound has a similar thioamide linkage but differs in the substitution pattern on the aromatic ring.
N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide: This compound has a methoxy group at a different position, affecting its chemical reactivity and biological activity.
N-[(2-acetylphenyl)carbamothioyl]benzamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
